

# Efficacy of Astragaloside II in Different Disease Models

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## Compound Focus: Astragaloside II

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The table below summarizes the experimental findings for **Astragaloside II** across various preclinical models, highlighting its multi-target therapeutic potential.

Disease Model	Experimental System	Dosage / Concentration	Key Efficacy Findings & Metrics	Proposed Mechanism of Action
<b>Immunodeficiency</b> [1]	<i>In vivo</i> : CTX-induced immunosuppressed mice	50 mg/kg (oral)	Restored T cell proliferation; ↑ IFN-γ and IL-2 production	Activated CD45 PTPase → promoted LCK dephosphorylation (Tyr505) → enhanced T cell receptor signaling [1]
<b>Diabetic Nephropathy</b> [2]	<i>In vivo</i> : STZ-induced diabetic rats	3.2 & 6.4 mg/kg/d (oral, 9 wks)	↓ Urinary ACR; ameliorated podocyte apoptosis & foot process effacement	Regulated mitochondrial dynamics (↑ Mfn2, ↓ Fis1); activated Nrf2 antioxidative & PINK1/Parkin mitophagy pathways [2]

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Lung Injury [3]	<i>In vivo</i> : PM2.5-induced lung injury in mice	Pretreatment data not fully detailed in excerpt	Alleviated histological lung injury	Suppressed ferroptosis via the MAPK/Nrf2/GPX4 signaling axis [3]

| **Inflammatory Bowel Disease** [4] | *In vitro*: Caco-2 cells | *In vivo*: TNBS-induced colitis in mice | *In vitro*: 0.01-1  $\mu$ M | *In vivo*: Data not fully detailed in excerpt |  $\uparrow$  Cell proliferation & scratch wound closure *in vitro*;  $\downarrow$  weight loss & MPO activity *in vivo* | Enhanced L-arginine uptake ( $\uparrow$  CAT1/CAT2)  $\rightarrow$  activated mTOR pathway  $\rightarrow$  promoted protein synthesis & repair [4] | | **Cancer (Adjunct Therapy)** [5] | *In vitro*: MDA-MB-231 & HepG2 cells | 20  $\mu$ M (co-treatment) | Inhibited cancer cell proliferation; identified as a key quality marker for Astragali Radix's anti-cancer efficacy | Multi-target action predicted via network pharmacology [5] |

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies from key experiments.

- **Protocol 1: T Cell Activation in Immunosuppressed Mice** [1]

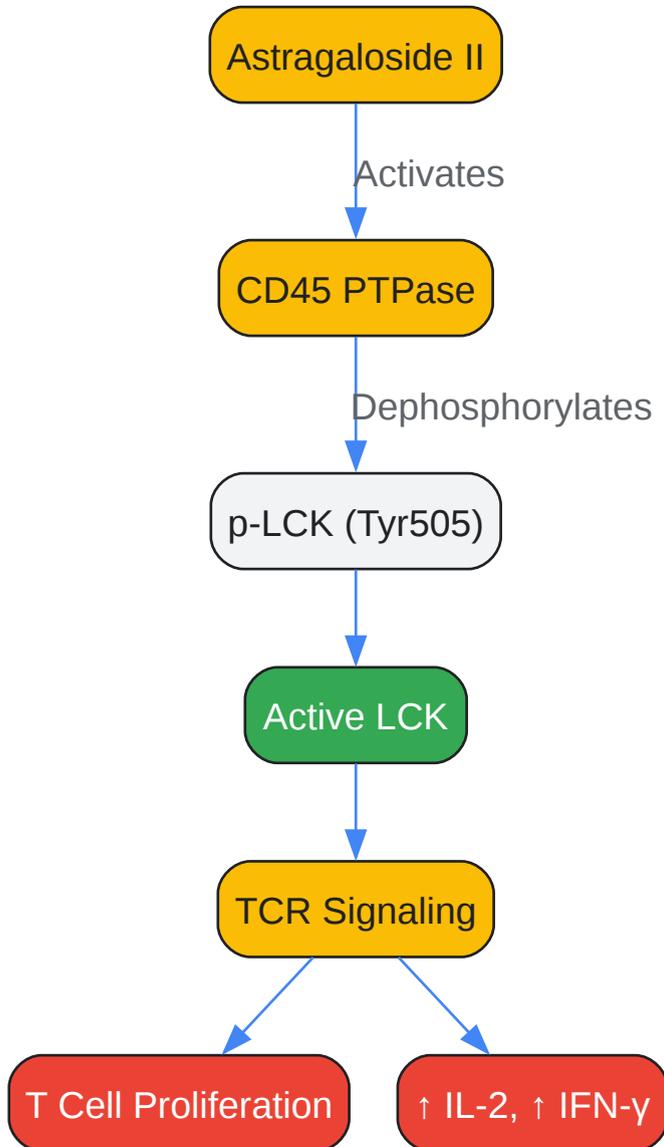
- **Animal Model:** Female BALB/c or C57BL/6 mice (6-8 weeks old) were injected with cyclophosphamide (CTX) at 80 mg/kg to induce immunosuppression.
- **Treatment:** The AS-II group was administered AS-II orally at 50 mg/kg.
- **Key Assays:**
  - **Splenocyte Proliferation:** Measured using a [3H]-thymidine incorporation assay upon stimulation with ConA, alloantigen, or anti-CD3.
  - **Cytokine Production:** Levels of IL-2 and IFN- $\gamma$  in splenocyte cultures or mouse serum were quantified using ELISA.
  - **Western Blot:** Analysis of LCK phosphorylation at Tyr505 in primary T cells.
  - **CD45 PTPase Activity:** A colorimetric assay using pNPP/OMFP as a substrate to directly measure enzyme activity.

- **Protocol 2: Podocyte Injury in Diabetic Nephropathy [2]**
  - **Animal Model:** Diabetes was induced in male Sprague-Dawley rats (8 weeks old) by a single intraperitoneal injection of Streptozotocin (STZ) at 55 mg/kg. Rats with blood glucose >16.7 mmol/L were included.
  - **Treatment:** Diabetic rats were treated with AS-II (3.2 or 6.4 mg/kg/d) or losartan (10 mg/kg/d) as a positive control, administered via oral gavage for 9 weeks.
  - **Key Assays:**
    - **Functional Assessment:** Urinary Albumin-to-Creatinine Ratio (ACR) was measured.
    - **Histopathology:** Kidney tissues were examined using H&E, PAS, and Masson's staining. Podocyte foot processes were visualized via electron microscopy.
    - **Molecular Analysis:** Protein expression of Mfn2, Fis1, P62, LC3, Nrf2, Keap1, PINK1, and Parkin was analyzed by Western blot and immunohistochemistry.
- **Protocol 3: Intestinal Epithelial Repair [4]**
  - **In Vitro Model:** Human intestinal Caco-2 cells were used for scratch wound assays and proliferation tests.
  - **Treatment:** Cells were treated with AS-II at concentrations ranging from 0.01 to 1  $\mu$ M.
  - **Key Assays:**
    - **Scratch Wound Assay:** Cell migration and wound closure were monitored over time.
    - **L-arginine Uptake:** Measured using radiolabeled or fluorescent methods.
    - **Protein Synthesis:** Evaluated using labeled amino acid incorporation.
    - **Pathway Inhibition:** The roles of L-arginine uptake and mTOR were confirmed using inhibitors lysine and rapamycin, respectively.

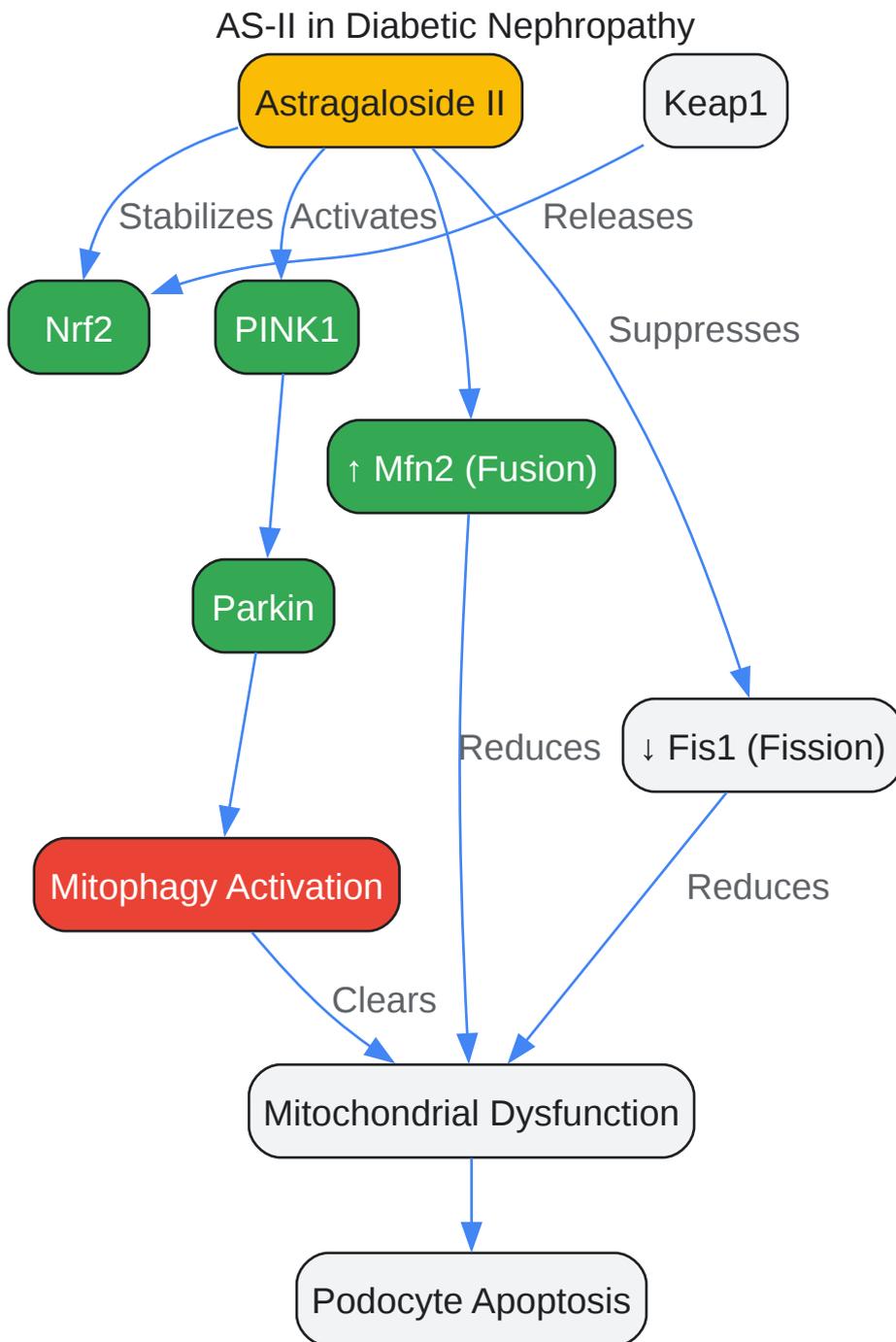
## Mechanisms of Action: Signaling Pathways

**Astragaloside II** exerts its effects through multiple signaling pathways. The diagrams below illustrate the core mechanisms identified in the research.

## AS-II in T Cell Activation



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## Key Insights for Drug Development

- Multi-Target Profile:** AS-II exhibits a promising multi-target mechanism, influencing critical pathways like CD45 in immunology, Nrf2/PINK1 in oxidative stress and mitophagy, and mTOR in tissue repair

[1] [4] [2]. This makes it a compelling candidate for complex diseases like diabetic complications.

- **Chemotherapy Adjunct:** Its role in enhancing T-cell activation and its identification as a key anti-cancer quality marker in *Astragali Radix* suggest significant potential as an adjunct in cancer immunotherapy and chemotherapy to mitigate side effects and improve efficacy [1] [5].
- **Dosage Considerations:** The efficacy of AS-II is concentration-dependent, with studies often identifying an optimal mid-range concentration (e.g., 0.1  $\mu\text{M}$  *in vitro* for intestinal repair [4]), beyond which effects may plateau or diminish. This underscores the need for careful dose-finding studies.

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## References

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